![molecular formula C9H17NO3 B14641479 1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid CAS No. 54961-33-0](/img/structure/B14641479.png)
1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a hydroxyethylamino group attached to the cyclohexane ring, which also contains a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 2-aminoethanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The process may involve heating the reactants in a suitable solvent and maintaining the reaction mixture at a specific temperature for a defined period.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydroxyethylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Cyclohexanone, cyclohexanal.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid finds applications in multiple scientific fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing compounds with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The carboxylic acid group may also participate in binding interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: Lacks the hydroxyethylamino group, making it less versatile in chemical reactions.
1-Aminocyclohexanecarboxylic acid: Contains an amino group instead of the hydroxyethylamino group, leading to different reactivity and applications.
Cyclohexanol: Lacks the carboxylic acid group, resulting in different chemical properties and uses.
This comprehensive overview highlights the significance of 1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.
Properties
CAS No. |
54961-33-0 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(2-hydroxyethylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO3/c11-7-6-10-9(8(12)13)4-2-1-3-5-9/h10-11H,1-7H2,(H,12,13) |
InChI Key |
HRECPFJZHWQDPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


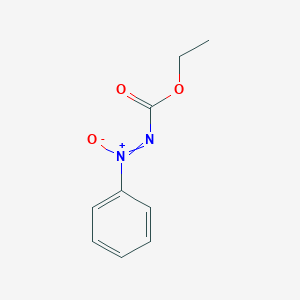

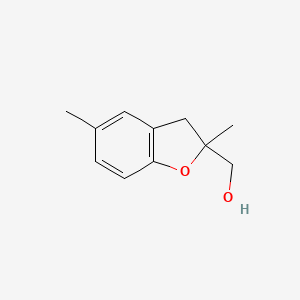

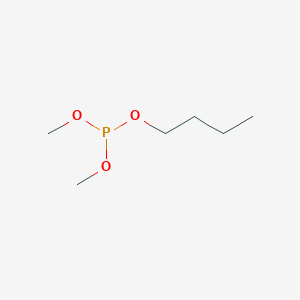
![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)
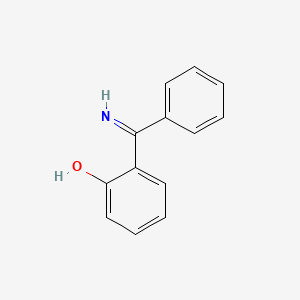
![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
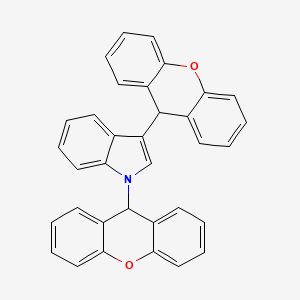
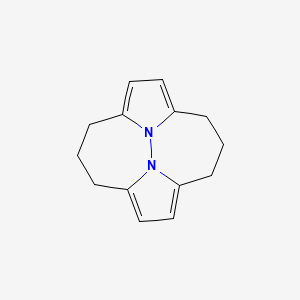
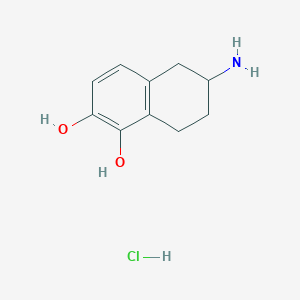
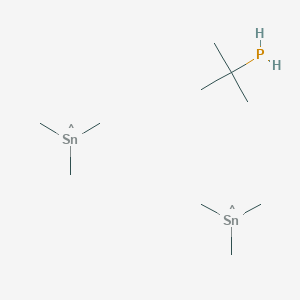
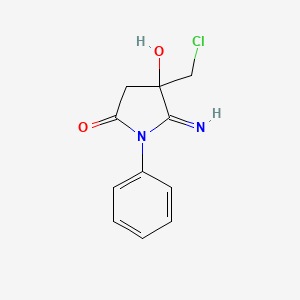
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B14641476.png)
